molecular formula C40H51N7O6 B14183286 L-Valyl-L-lysyl-L-phenylalanyl-L-tryptophyl-L-phenylalanine CAS No. 881692-04-2

L-Valyl-L-lysyl-L-phenylalanyl-L-tryptophyl-L-phenylalanine

Katalognummer: B14183286
CAS-Nummer: 881692-04-2
Molekulargewicht: 725.9 g/mol
InChI-Schlüssel: XTXZATUSECUJTH-ZZTWKDBPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Valyl-L-lysyl-L-phenylalanyl-L-tryptophyl-L-phenylalanine is a peptide composed of five amino acids: valine, lysine, phenylalanine, tryptophan, and phenylalanine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-lysyl-L-phenylalanyl-L-tryptophyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.

    Deprotection of the amino group: of the growing peptide chain to allow for the next amino acid to be added.

    Cleavage from the resin: and final deprotection to release the complete peptide.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Valyl-L-lysyl-L-phenylalanyl-L-tryptophyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the tryptophan and phenylalanine residues, leading to the formation of oxidized products.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Various chemical reagents depending on the desired modification, often under controlled pH and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.

Wissenschaftliche Forschungsanwendungen

L-Valyl-L-lysyl-L-phenylalanyl-L-tryptophyl-L-phenylalanine has several scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of biocompatible materials and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of L-Valyl-L-lysyl-L-phenylalanyl-L-tryptophyl-L-phenylalanine depends on its specific biological target. Generally, peptides exert their effects by binding to receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s structure and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Valyl-L-phenylalanine: A simpler dipeptide with potential biological activities.

    L-Phenylalanyl-L-phenylalanine:

Uniqueness

L-Valyl-L-lysyl-L-phenylalanyl-L-tryptophyl-L-phenylalanine is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

881692-04-2

Molekularformel

C40H51N7O6

Molekulargewicht

725.9 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C40H51N7O6/c1-25(2)35(42)39(51)44-31(19-11-12-20-41)36(48)45-32(21-26-13-5-3-6-14-26)37(49)46-33(23-28-24-43-30-18-10-9-17-29(28)30)38(50)47-34(40(52)53)22-27-15-7-4-8-16-27/h3-10,13-18,24-25,31-35,43H,11-12,19-23,41-42H2,1-2H3,(H,44,51)(H,45,48)(H,46,49)(H,47,50)(H,52,53)/t31-,32-,33-,34-,35-/m0/s1

InChI-Schlüssel

XTXZATUSECUJTH-ZZTWKDBPSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N

Kanonische SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.